molecular formula C13H12O B13970640 Naphthalene, 1-[(ethenyloxy)methyl]- CAS No. 48140-70-1

Naphthalene, 1-[(ethenyloxy)methyl]-

Cat. No.: B13970640
CAS No.: 48140-70-1
M. Wt: 184.23 g/mol
InChI Key: VWHBGDKTEYDPCK-UHFFFAOYSA-N
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Description

Naphthalene, 1-[(ethenyloxy)methyl]- is an organic compound with a complex structure that includes a naphthalene ring substituted with an ethenyloxy methyl group. This compound is part of the larger family of naphthalene derivatives, which are known for their diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1-[(ethenyloxy)methyl]- typically involves the reaction of naphthalene with an appropriate ethenyloxy methylating agent under controlled conditions. One common method is the alkylation of naphthalene using ethenyloxy methyl chloride in the presence of a strong base such as sodium hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of Naphthalene, 1-[(ethenyloxy)methyl]- may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to remove impurities and obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1-[(ethenyloxy)methyl]- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydronaphthalene derivatives.

    Substitution: Electrophilic substitution reactions are common, where the ethenyloxy methyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Dihydronaphthalene derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

Naphthalene, 1-[(ethenyloxy)methyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of dyes, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Naphthalene, 1-[(ethenyloxy)methyl]- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Methylnaphthalene: An isomer with a methyl group instead of an ethenyloxy methyl group.

    2-Methylnaphthalene: Another isomer with the methyl group positioned differently on the naphthalene ring.

    1-Ethynylnaphthalene: Contains an ethynyl group instead of an ethenyloxy methyl group.

Uniqueness

Naphthalene, 1-[(ethenyloxy)methyl]- is unique due to the presence of the ethenyloxy methyl group, which imparts distinct chemical properties and reactivity compared to its isomers. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

48140-70-1

Molecular Formula

C13H12O

Molecular Weight

184.23 g/mol

IUPAC Name

1-(ethenoxymethyl)naphthalene

InChI

InChI=1S/C13H12O/c1-2-14-10-12-8-5-7-11-6-3-4-9-13(11)12/h2-9H,1,10H2

InChI Key

VWHBGDKTEYDPCK-UHFFFAOYSA-N

Canonical SMILES

C=COCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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